molecular formula C13H11F3N2 B3008502 N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 43034-86-2

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No.: B3008502
CAS No.: 43034-86-2
M. Wt: 252.24
InChI Key: AWUGJXBGADQEFJ-UHFFFAOYSA-N
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Description

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound with the molecular formula C13H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a trifluoromethyl-substituted aromatic compound with a suitable amine. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N1-[3,5-bis(trifluoromethyl)phenyl]benzene-1,2-diamine
  • N1-[4-(trifluoromethyl)phenyl]benzene-1,2-diamine
  • N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine

Uniqueness

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties .

Properties

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)17/h1-8,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUGJXBGADQEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43034-86-2
Record name N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
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